6-Bromo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which is characterized by its unique structure featuring a bromine atom at the 6-position and a methyl group at the 1-position of the indazole ring. This compound exhibits diverse biological activities and has garnered interest in medicinal chemistry for its potential applications in drug development and other scientific fields.
The compound can be synthesized through various chemical methods, primarily involving bromination reactions. It is commercially available from chemical suppliers, making it accessible for research purposes.
6-Bromo-1-methyl-1H-indazole falls under the category of indazole derivatives, which are known for their pharmacological properties. Indazoles are often studied for their role in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents.
The synthesis of 6-bromo-1-methyl-1H-indazole typically involves bromination of 1-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often conducted in solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
In an industrial setting, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products with minimal by-products.
The molecular formula of 6-bromo-1-methyl-1H-indazole is , with a molecular weight of 236.07 g/mol. The compound's structure can be represented with the following identifiers:
The structural arrangement includes a five-membered indazole ring fused with a six-membered aromatic ring, showcasing the unique positioning of the bromine and methyl substituents.
6-Bromo-1-methyl-1H-indazole can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-bromo-1-methyl-1H-indazole involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, influencing cellular pathways related to growth and survival. For instance, compounds derived from indazoles have been shown to interact with phosphoinositide 3-kinase pathways, which are crucial in cancer progression .
Key properties include:
Property | Value |
---|---|
Molecular Formula | C9H6BrN3 |
Molecular Weight | 236.07 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like DMSO |
These properties make it suitable for various applications in scientific research.
6-Bromo-1-methyl-1H-indazole has several notable applications:
The synthesis of 6-bromo-1-methyl-1H-indazole relies on precise bromination-cyclization sequences to achieve regioselective halogen placement. A predominant approach involves electrophilic aromatic substitution (EAS) on 1-methyl-1H-indazole precursors using N-bromosuccinimide (NBS) as the brominating agent. Research indicates optimal performance when NBS (1.05 equiv) is added gradually to the substrate in dimethylformamide (DMF) at 0–5°C, followed by warming to room temperature. This protocol yields the 6-bromo isomer with >85% regioselectivity due to the inherent electronic bias of the indazole core [4]. Alternative routes employ diazotization-bromination of 4-bromo-3-fluoro-2-methylaniline, where isoamyl nitrite generates the diazonium intermediate, subsequently treated with copper(I) bromide to furnish the bromoindazole skeleton [7].
For constructing the indazole ring prior to bromination, Cadogan cyclization remains prominent. o-Nitrobenzaldimines undergo deoxygenative N–N bond formation using organophosphorus reagents (e.g., 1,2,2,3,4,4-hexamethylphosphetane) and hydrosilane reductants, yielding 1H-indazoles that are subsequently functionalized at C6 [8]. This method achieves 70–90% cyclization efficiency but requires stringent oxygen exclusion.
Table 1: Bromination-Cyclization Method Comparison
Method | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
EAS with NBS | NBS/DMF, 0°C→RT, 12h | 6->8->5-Bromo | 78–85 |
Diazotization-Bromination | i-AmylONO, CuBr, AcOH, 60°C | Exclusive C6 | 65–72 |
Cadogan Cyclization | R₃P/HSiR₃, Toluene, 110°C | N/A (Core formation) | 70–90 |
Achieving exclusive N1-methylation in indazoles demands strategic control due to competing N2-alkylation. 6-Bromo-1H-indazole undergoes efficient methylation using methyl iodide (1.2 equiv) and sodium hydride (1.3 equiv) in anhydrous DMF at 0°C. This base-mediated method leverages the kinetic acidity of the N1–H bond, affording >95% N1-selectivity and yields of 82–88% after crystallization [4] [6]. Phase-transfer catalysis (PTC) offers a milder alternative: tetrabutylammonium bromide (TBAB, 5 mol%) facilitates the reaction of 6-bromo-1H-indazole with dimethyl sulfate in a biphasic toluene/NaOH (50%) system. This method achieves 90% conversion in 2h at 40°C with near-complete N1 preference [6]. For acid-sensitive substrates, silver(I) oxide-mediated methylation using iodomethane in dichloromethane provides 75–80% yields with no observable N2-products, attributed to the soft Lewis acidity of silver directing methylation to N1 [8].
Table 2: Regioselective Methylation Protocols
Method | Conditions | N1:N2 Ratio | Yield (%) |
---|---|---|---|
NaH/CH₃I | DMF, 0°C, 4h | >99:1 | 82–88 |
PTC (TBAB) | (CH₃O)₂SO₂, NaOH/toluene, 40°C | 98:2 | 85–90 |
Ag₂O/CH₃I | CH₂Cl₂, RT, 12h | >99:1 | 75–80 |
Solvent polarity critically influences bromination efficiency. Non-polar solvents (CCl₄, hexane) favor radical pathways but suffer from poor substrate solubility, limiting yields to 60–70%. Polar aprotic solvents like DMF enhance both solubility and ionic reaction mechanisms, boosting yields to 85% under optimized conditions [4]. Catalytic systems further improve atom economy: azobisisobutyronitrile (AIBN, 2 mol%) initiates radical bromination of 1-methylindazole in CCl₄ at reflux, achieving 92% conversion with minimal dihalogenation [5]. For directed ortho-bromination, Lewis acid catalysts (e.g., AlCl₃, 10 mol%) enable regiocontrol on pre-assembled indazoles, though competing core decomposition necessitates careful temperature modulation (0–25°C) [7]. Microwave-assisted bromination in acetonitrile (150°C, 20 min) reduces reaction times 8-fold while maintaining 80% yield, offering a viable high-throughput alternative [4].
Multi-step syntheses of 6-bromo-1-methyl-1H-indazole often incorporate protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent unwanted quaternization during N1-functionalization. Deprotection employs acidic conditions: trifluoroacetic acid (TFA)/dichloromethane (1:1, v/v) at 25°C for 2h cleaves Boc groups without affecting the bromo substituent or indazole core [6]. Final purification leverages crystallization and chromatography. Ethanol/water (3:1) fractional crystallization provides 97% purity for analytical applications, while silica gel chromatography (hexane/ethyl acetate 4:1→2:1 gradient) resolves residual dimethylation by-products (<0.5%) [4]. Large-scale processes favor activated carbon treatment in methanol followed by anti-solvent (water) precipitation, yielding pharmaceutical-grade material (purity >99%) with minimal halogen loss [6].
Table 3: Purification Techniques and Outcomes
Technique | Conditions | Purity (%) | Key Impurities Removed |
---|---|---|---|
Fractional Crystallization | EtOH/H₂O (3:1), 0°C, 12h | 97 | N2-methyl isomer |
Silica Chromatography | Hexane/EtOAc (4:1→2:1) | 99.5 | Di-methylated byproducts |
Carbon Treatment | Activated carbon/MeOH, then H₂O | >99 | Colored impurities |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1